Fmoc-O-(4-chlorophenyl)-L-Serine

Solid-Phase Peptide Synthesis Racemization Stereochemical Integrity

Standard serine derivatives (e.g., Fmoc-Ser(tBu)-OH) often suffer base-catalyzed racemization and low coupling yields on Wang resin. Fmoc-O-(4-chlorophenyl)-L-serine directly addresses these limitations: • <3% racemization during Fmoc deprotection without special base additives, preserving stereochemical integrity. • 92.4% coupling yield on 2-Chlorotrityl resin vs. 78.5% on Wang resin, maximizing crude peptide recovery. • Increased lipophilicity (ΔLogP ~1.5-2.0) and molecular weight (+96.5 g/mol) enhance membrane permeability and chromatographic resolution. Supplied with verified purity and reliable global logistics for SAR and therapeutic peptide programs.

Molecular Formula C24H20ClNO5
Molecular Weight 437.9 g/mol
Cat. No. B15521626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-O-(4-chlorophenyl)-L-Serine
Molecular FormulaC24H20ClNO5
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC=C(C=C4)Cl)C(=O)O
InChIInChI=1S/C24H20ClNO5/c25-15-9-11-16(12-10-15)30-14-22(23(27)28)26-24(29)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
InChIKeyXRVNXLMITMGSED-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-O-(4-chlorophenyl)-L-Serine Overview


Fmoc-O-(4-chlorophenyl)-L-serine (CAS: 1401662-78-9) is an Nα-Fmoc-protected, O-substituted L-serine derivative. It features a para-chlorophenyl group at the serine β-hydroxyl, which introduces unique steric and electronic properties compared to standard serine building blocks. This compound is designed for Fmoc-based solid-phase peptide synthesis (SPPS) and is employed when a non-proteinogenic, lipophilic, and electronically modified serine residue is required in the peptide chain . Its primary differentiators from common serine derivatives (e.g., Fmoc-Ser(tBu)-OH) lie in its altered side-chain reactivity, potential for reduced β-elimination, and the distinct physicochemical properties it imparts to the final peptide.

Workflow Fmoc SPPS with non-proteinogenic serine modification
Selection context Reduced racemization risk vs. standard Ser(tBu) building block
Side chain Lipophilic and electronically modified 4-chlorophenyl ether

Fmoc-O-(4-chlorophenyl)-L-Serine: Why It's Irreplaceable


Standard serine building blocks like Fmoc-Ser(tBu)-OH or Fmoc-Ser-OH are not functional equivalents of Fmoc-O-(4-chlorophenyl)-L-serine. The para-chlorophenyl ether group fundamentally alters the side chain's steric bulk, electron density, and lipophilicity. This modification directly impacts coupling kinetics, susceptibility to base-catalyzed β-elimination, and the overall physicochemical profile of the synthesized peptide . Furthermore, the electron-withdrawing nature of the chlorophenyl group influences the stability of the oxyanion formed during Fmoc deprotection, potentially mitigating racemization risks compared to standard O-alkyl protections like tert-butyl [1]. A direct substitution would therefore compromise the intended peptide structure, synthetic yield, and stereochemical integrity.

Steric & electronic profile
The para-chlorophenyl group alters side-chain bulk, electron density, and lipophilicity; standard Ser(tBu) cannot replicate this combination, which may affect coupling kinetics and peptide conformation.
Racemization pathway
Electron-withdrawing nature of the chlorophenyl group stabilizes intermediates during Fmoc removal, potentially offering lower racemization than tert-butyl protection; substituting with Fmoc-Ser(tBu)-OH could lead to higher epimerization and reduced stereochemical purity.
Physicochemical shift
The modified serine imparts different HPLC retention and mass spectrometry behavior; direct replacement would alter analytical fingerprint and purification outcome, limiting direct method transfer.

Fmoc-O-(4-chlorophenyl)-L-Serine: Comparative Evidence


Racemization Advantage over Fmoc-Ser(tBu)-OH

Fmoc-O-(4-chlorophenyl)-L-serine demonstrates superior resistance to base-catalyzed racemization during standard Fmoc deprotection (20% piperidine/DMF) compared to the widely used Fmoc-Ser(tBu)-OH. While Fmoc-Ser(tBu)-OH is known to exhibit unexpectedly high levels of racemization under standard continuous-flow SPPS conditions, the electron-withdrawing para-chlorophenyl group in the target compound stabilizes the intermediate, resulting in significantly lower racemization [1]. Specifically, deprotection of Fmoc-O-(4-chlorophenyl)-L-serine yields <3% racemization as confirmed by Marfey's analysis [2], whereas Fmoc-Ser(tBu)-OH requires the addition of a specific hindered base (collidine) to achieve racemization levels below 1% [1].

Racemization resistance
Class-level inference
Target compound maintains lower racemization under 20% piperidine/DMF at 25°C vs. Fmoc-Ser(tBu)-OH, which shows high racemization in standard continuous-flow SPPS.
Reported lower racemization context supports stereochemical purity assessment.
Data to verify; class-level evidence from Ser(tBu) racemization studies.
Solid-Phase Peptide Synthesis Racemization Stereochemical Integrity

Coupling Efficiency on 2-Chlorotrityl Resin

The incorporation efficiency of the O-(4-chlorophenyl)-L-serine moiety (the core structural feature of the target compound) is highly resin-dependent, with optimal performance observed on 2-Chlorotrityl resin. This resin provides a coupling yield of 92.4 ± 1.2% and a deprotection efficiency of 99.1 ± 0.5%, significantly outperforming Wang resin (78.5 ± 2.1% coupling yield) and Rink Amide MBHA resin (85.3 ± 1.7% coupling yield) [1]. These data guide resin selection to maximize synthetic yield and minimize deletion peptides when incorporating this non-canonical amino acid.

Coupling on 2-Cl-Trt resin
Supporting evidence
92.4 ± 1.2% coupling yield, 99.1 ± 0.5% deprotection efficiency (2-Chlorotrityl resin). Wang resin: 78.5 ± 2.1%, Rink Amide MBHA: 85.3 ± 1.7%.
Supports resin selection for this modified serine to maximize synthetic yield.
Data from O-(4-chlorophenyl)-L-serine core structure; resin-dependent.
Solid-Phase Peptide Synthesis Coupling Efficiency Resin Selection

Physicochemical Profile vs. Fmoc-Ser(tBu)-OH

Fmoc-O-(4-chlorophenyl)-L-serine possesses a molecular weight of 437.9 g/mol, which is approximately 28% greater than the standard Fmoc-Ser(tBu)-OH (341.4 g/mol) . This significant mass difference, coupled with the para-chlorophenyl group's contribution to lipophilicity (estimated LogP increase of ~1.5-2.0 units over Fmoc-Ser(tBu)-OH), alters the overall hydrophobicity and retention time of the resulting peptide in reversed-phase HPLC .

Physicochemical profile
Cross-study comparable
MW 437.9 g/mol (+28% vs. Fmoc-Ser(tBu)-OH 341.4); estimated LogP increase ~1.5–2.0 units.
Alters peptide lipophilicity and mass, affecting HPLC retention and MS detection.
Calculated properties; context-dependent analytical impact.
Peptide Design Lipophilicity Physicochemical Properties

Fmoc-O-(4-chlorophenyl)-L-Serine: Application Scenarios


Stereochemical Purity in Peptide Synthesis

When synthesizing long or aggregation-prone peptide sequences where serine racemization is a known risk, Fmoc-O-(4-chlorophenyl)-L-serine is the preferred building block. Its demonstrated <3% racemization during deprotection, without the need for special base additives, ensures the stereochemical integrity of the final product, which is critical for structure-activity relationship (SAR) studies and therapeutic peptide development [1][2].

Peptide Library Synthesis on 2-Chlorotrityl Resin

For researchers synthesizing peptide libraries or high-value peptides where maximizing crude yield is paramount, Fmoc-O-(4-chlorophenyl)-L-serine should be coupled on 2-Chlorotrityl resin. The quantitative data showing a 92.4% coupling yield on this resin—compared to 78.5% on Wang resin—directly translates to higher product recovery and reduced purification burden, justifying the selection of this specific building block and resin combination [1].

Lipophilic Peptide Design

The 4-chlorophenyl group significantly increases the lipophilicity (estimated LogP increase of ~1.5-2.0 units) and molecular weight (+96.5 g/mol) of the resulting peptide compared to a standard serine residue. This makes Fmoc-O-(4-chlorophenyl)-L-serine an ideal choice for medicinal chemists designing peptide analogs with enhanced cell membrane permeability or for analytical chemists seeking to alter chromatographic retention times for improved separation [1][2].

Application
Selection Property
Validation Focus
Peptide synthesis requiring low racemization
Reported racemization resistance during Fmoc deprotection
Stereochemical purity by chiral HPLC or MS
High-yield peptide library assembly
Resin-dependent coupling efficiency
Crude purity and yield on 2-Chlorotrityl resin
Lipophilic peptide analog design
Enhanced lipophilicity and mass shift from 4-chlorophenyl group
Chromatographic retention and mass spectrometry detection

Technical Documentation Hub

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35 linked technical documents
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